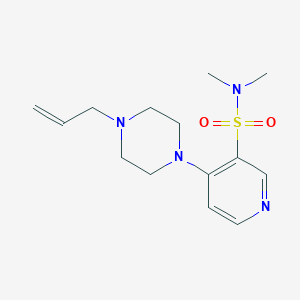
4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly known as ADP or ADP-ribosylation inhibitor. This compound has gained significant attention in the scientific community due to its potential applications in research and development.
Mechanism of Action
The mechanism of action of 4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide involves the inhibition of ADP-ribosylation. This inhibition prevents the transfer of ADP-ribose groups to target proteins, which can affect the function and activity of these proteins.
Biochemical and physiological effects:
The biochemical and physiological effects of ADP-ribosylation inhibitor depend on the specific target proteins and biological processes being studied. However, some of the known effects include the inhibition of DNA repair, modulation of immune response, and regulation of cellular signaling pathways.
Advantages and Limitations for Lab Experiments
The use of ADP-ribosylation inhibitor in lab experiments has several advantages, including its specificity for ADP-ribosyltransferase enzymes, its ability to inhibit ADP-ribosylation in live cells, and its potential to elucidate the role of ADP-ribosylation in various biological processes. However, some limitations include its potential toxicity and the need for careful optimization of experimental conditions.
Future Directions
There are several potential future directions for research involving 4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide. These include the development of more potent and selective ADP-ribosylation inhibitors, the investigation of the role of ADP-ribosylation in disease states, and the exploration of the potential therapeutic applications of ADP-ribosylation inhibitors.
In conclusion, this compound is a promising compound for scientific research due to its potential applications in the study of ADP-ribosylation and its effects on biological processes. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 4-(4-allyl-1-piperazinyl)-N,N-dimethyl-3-pyridinesulfonamide involves the reaction of 4-aminopyridine with allyl bromide and N,N-dimethylpiperazine in the presence of a base. The resulting product is then treated with sulfamic acid to yield the final compound.
Scientific Research Applications
The ADP-ribosylation inhibitor has been widely used in scientific research to study the role of ADP-ribosylation in various biological processes. This compound is known to inhibit the activity of ADP-ribosyltransferase enzymes, which are involved in the transfer of ADP-ribose groups to target proteins.
properties
Molecular Formula |
C14H22N4O2S |
|---|---|
Molecular Weight |
310.42 g/mol |
IUPAC Name |
N,N-dimethyl-4-(4-prop-2-enylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C14H22N4O2S/c1-4-7-17-8-10-18(11-9-17)13-5-6-15-12-14(13)21(19,20)16(2)3/h4-6,12H,1,7-11H2,2-3H3 |
InChI Key |
VOOZKWFGFCUCJJ-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)CC=C |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-4-nitro-2-methyl-5-[(4-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B215252.png)
![{[2-({5-Nitro-2-pyridinyl}amino)phenyl]sulfanyl}acetic acid](/img/structure/B215253.png)
![2-ethyl-4-nitro-5-[(4-methylphenyl)sulfanyl]-1-propyl-1H-imidazole](/img/structure/B215255.png)
![N-(benzyloxy)-N-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B215256.png)

![5-nitro-3-isobutyl-2-isopropyl-4-[(4-methylphenyl)sulfanyl]-3H-pyrrole](/img/structure/B215261.png)
![({2-[(4-Chlorophenyl)sulfanyl]-3-pyridinyl}sulfanyl)acetic acid](/img/structure/B215262.png)
![3-Nitro-2-[(3-methylpyridin-2-yl)thio]pyridine](/img/structure/B215264.png)


![2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitropyridine](/img/structure/B215269.png)


![3-({[(Cyclohexylamino)carbonyl]amino}sulfonyl)-4-(3-toluidino)pyridine](/img/structure/B215274.png)